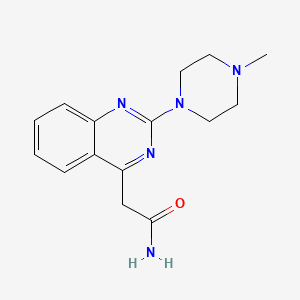

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide

概要

説明

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide is a heterocyclic compound that belongs to the quinazoline family. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications .

作用機序

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in regulating cell cycle progression and controlling cellular transcription .

Mode of Action

It’s known that cdk inhibitors can trigger apoptosis, particularly useful in hematological malignancies . This suggests that 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide might interact with its targets to induce cell death.

Biochemical Pathways

Given the potential role of this compound as a cdk inhibitor , it could affect pathways related to cell cycle progression and transcription regulation.

Result of Action

Similar compounds have shown inhibitory activity against various tumor cell lines , suggesting potential anticancer effects.

生化学分析

Biochemical Properties

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcription . The inhibition of CDKs by this compound can trigger apoptosis, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in hematologic malignancies by inhibiting CDKs . Additionally, this compound can arrest the cell cycle and activate caspase 3 and PARP, leading to programmed cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to CDKs, inhibiting their activity and disrupting the cell cycle . This inhibition leads to the activation of apoptotic pathways, including the activation of caspase 3 and PARP . The compound’s ability to modulate gene expression further contributes to its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under certain conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of CDKs and prolonged apoptotic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs and induces apoptosis without significant toxicity . At higher doses, toxic effects such as organ damage and severe apoptosis have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s activity and function within cells, contributing to its overall biochemical effects.

準備方法

The synthesis of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide typically involves the reaction of 2-(2-chloroquinazolin-4-yl)acetamide with 1-methylpiperazine. The reaction is carried out in 1-methyl-pyrrolidin-2-one (NMP) at 60°C for 30 minutes under an inert atmosphere. After cooling to ambient temperature, ethyl acetate (EtOAc) is added, and the mixture is stirred for 2 hours. The resulting solids are collected by filtration and washed with EtOAc to yield the desired product .

化学反応の分析

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Oxidation and Reduction:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.

科学的研究の応用

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

類似化合物との比較

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide can be compared with other quinazoline derivatives, such as:

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one: This compound shares a similar quinazoline core but differs in its substitution pattern.

6,7-Dimethoxy-2-(4-(4-Methylpiperazin-1-yl)phenyl)-N-(2-Morpholinoethyl)quinazolin-4-amine: Another quinazoline derivative with different substituents, leading to distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .

特性

IUPAC Name |

2-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-19-6-8-20(9-7-19)15-17-12-5-3-2-4-11(12)13(18-15)10-14(16)21/h2-5H,6-10H2,1H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFAHULQLFABAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

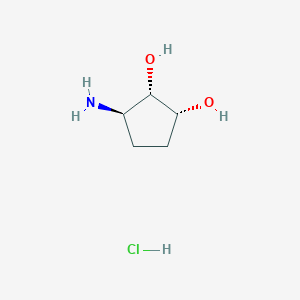

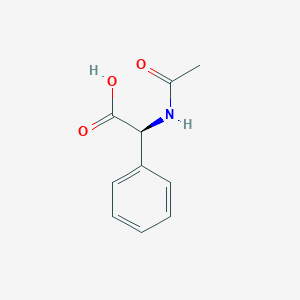

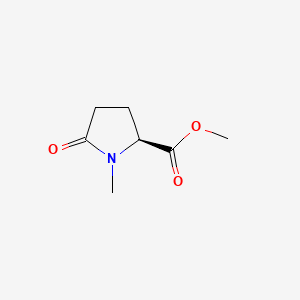

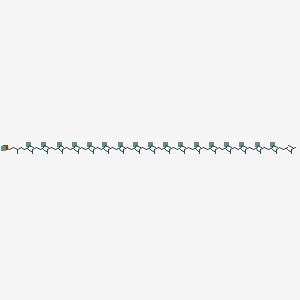

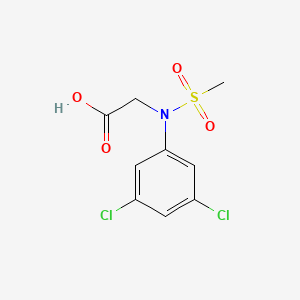

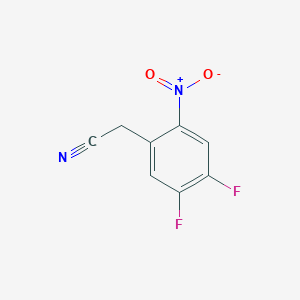

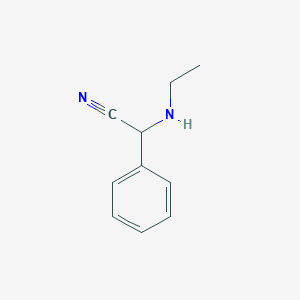

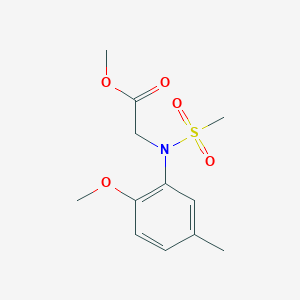

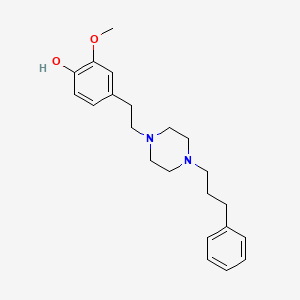

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。